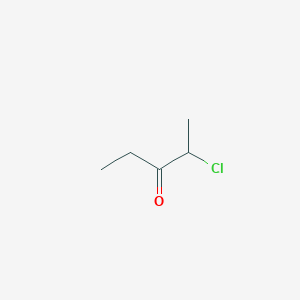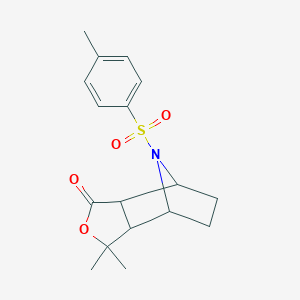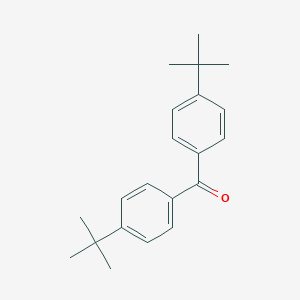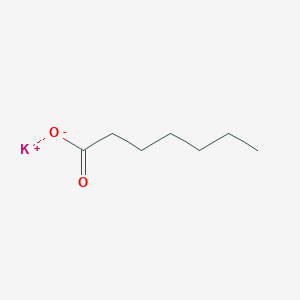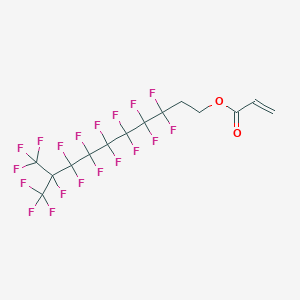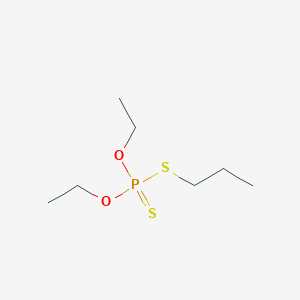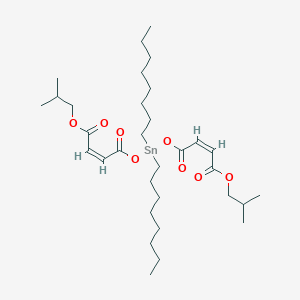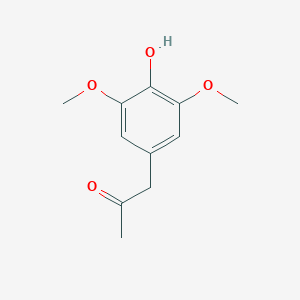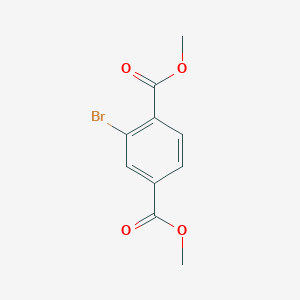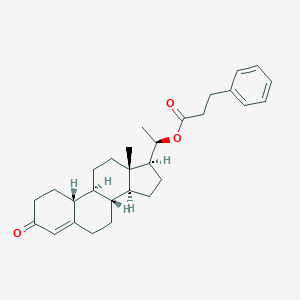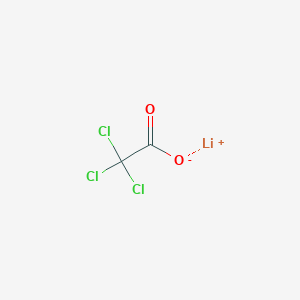
Lithium trichloroacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lithium trichloroacetate (LiTCA) is an organic salt that contains lithium, a chemical element with a wide range of biological and therapeutic activities. LiTCA has gained significant attention in recent years due to its potential applications in the field of biomedical research.
Mécanisme D'action
The exact mechanism of action of Lithium trichloroacetate is not fully understood. However, it is believed that Lithium trichloroacetate exerts its effects by modulating the activity of various signaling pathways, including the NF-κB and PI3K/Akt pathways. Lithium trichloroacetate has also been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression.
Effets Biochimiques Et Physiologiques
Lithium trichloroacetate has been found to exert a wide range of biochemical and physiological effects. It has been shown to reduce the expression of pro-inflammatory cytokines, such as TNF-α and IL-6, and increase the expression of anti-inflammatory cytokines, such as IL-10. Lithium trichloroacetate has also been found to induce cell cycle arrest and apoptosis in cancer cells. Moreover, Lithium trichloroacetate has been shown to improve mitochondrial function and reduce oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
Lithium trichloroacetate has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high purity. Moreover, Lithium trichloroacetate has been shown to be stable under various experimental conditions. However, Lithium trichloroacetate has some limitations as well. It has low solubility in water, which can make it difficult to administer in vivo. Moreover, Lithium trichloroacetate has been found to be toxic at high concentrations, which can limit its use in certain experiments.
Orientations Futures
Lithium trichloroacetate has several potential future directions for research. One area of interest is the development of Lithium trichloroacetate-based therapies for various diseases, including cancer and diabetes. Another area of interest is the elucidation of the exact mechanism of action of Lithium trichloroacetate, which can help to identify new therapeutic targets. Moreover, the development of new synthetic methods for Lithium trichloroacetate can help to improve its efficacy and reduce its toxicity.
Conclusion:
Lithium trichloroacetate is a promising compound with potential applications in biomedical research. It possesses anti-inflammatory, anti-cancer, and neuroprotective properties and has been shown to improve glucose tolerance and insulin sensitivity. Lithium trichloroacetate has several advantages for lab experiments, but also has some limitations. Future research on Lithium trichloroacetate can help to identify new therapeutic targets and improve its efficacy.
Méthodes De Synthèse
Lithium trichloroacetate can be synthesized through the reaction between lithium hydroxide and trichloroacetic acid. The reaction leads to the formation of Lithium trichloroacetate, which is a white crystalline powder. The synthesis method is relatively simple and can be easily scaled up for large-scale production.
Applications De Recherche Scientifique
Lithium trichloroacetate has been extensively studied for its potential applications in biomedical research. It has been shown to possess anti-inflammatory, anti-cancer, and neuroprotective properties. Lithium trichloroacetate has also been found to enhance the efficacy of chemotherapy drugs and reduce their side effects. Moreover, Lithium trichloroacetate has been shown to improve glucose tolerance and insulin sensitivity, making it a potential therapeutic agent for diabetes.
Propriétés
Numéro CAS |
19326-49-9 |
|---|---|
Nom du produit |
Lithium trichloroacetate |
Formule moléculaire |
C2Cl3LiO2 |
Poids moléculaire |
169.3 g/mol |
Nom IUPAC |
lithium;2,2,2-trichloroacetate |
InChI |
InChI=1S/C2HCl3O2.Li/c3-2(4,5)1(6)7;/h(H,6,7);/q;+1/p-1 |
Clé InChI |
HOIXWIJGBXDJIX-UHFFFAOYSA-M |
SMILES isomérique |
[Li+].C(=O)(C(Cl)(Cl)Cl)[O-] |
SMILES |
[Li+].C(=O)(C(Cl)(Cl)Cl)[O-] |
SMILES canonique |
[Li+].C(=O)(C(Cl)(Cl)Cl)[O-] |
Autres numéros CAS |
19326-49-9 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



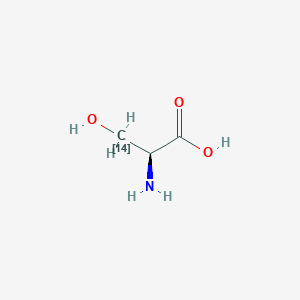
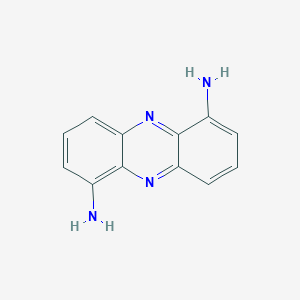
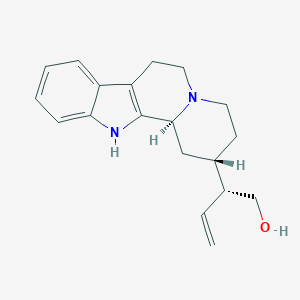
![3-Bromothieno[2,3-c]pyridine](/img/structure/B101063.png)
